5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine
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Description
Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine is C8H10BrClN2 . It has a molecular weight of 249.54 . The structure consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with bromo, chloro, isopropyl, and methyl groups at the 5th, 4th, 2nd, and 6th positions respectively.Scientific Research Applications
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives 5-Bromo-4-chloro-2-isopropyl-6-methylpyrimidine has been utilized in the synthesis of thiazolo[4,5-d]pyrimidine derivatives. These compounds were prepared through reactions with ethanolic ammonia and secondary amines, followed by treatment with various isothiocyanates. This process demonstrates the compound's role in facilitating the synthesis of structurally complex molecules with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Antiviral Activity of Pyrimidine Derivatives Research has shown that derivatives of this compound exhibit antiviral activity. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been studied for their inhibitory effects against DNA and RNA viruses, demonstrating significant activity against retroviruses in cell culture. This underscores the potential of derivatives synthesized from this compound in developing antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Regioselectivity in Chemical Reactions The compound also plays a crucial role in studying regioselective reactions, contributing to the understanding of chemical selectivity and reaction mechanisms. An investigation into the regioselective displacement reaction with ammonia revealed insights into the synthesis process, offering valuable information for the development of novel synthetic strategies (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Properties
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2/c1-4(2)8-11-5(3)6(9)7(10)12-8/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCTYEFLRQLIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(C)C)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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